molecular formula C10H9Cl2N3 B3025383 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine CAS No. 1002033-43-3

1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B3025383
CAS No.: 1002033-43-3
M. Wt: 242.1 g/mol
InChI Key: CUAVHUBZJSMRCV-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Heterocyclic Core in Drug Discovery and Development

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its consistent presence in a wide array of biologically active compounds and approved drugs. The versatility of the pyrazole core allows it to interact with a multitude of biological targets, contributing to its prevalence in molecules with diverse therapeutic applications. dntb.gov.ua

The success of the pyrazole scaffold is exemplified by the number of blockbuster drugs that incorporate this heterocyclic system. These medications span a wide range of treatments, from anti-inflammatory agents to anticancer therapies and treatments for erectile dysfunction. researchgate.net The metabolic stability of the pyrazole ring is a key factor in its frequent use in drug development, contributing to favorable pharmacokinetic profiles.

The pyrazole core's ability to be readily functionalized at various positions allows chemists to fine-tune the steric, electronic, and lipophilic properties of a molecule to optimize its interaction with a specific biological target. This adaptability has led to the development of numerous pyrazole derivatives with activities such as analgesic, antipyretic, anti-inflammatory, antibacterial, and anticancer effects. globalresearchonline.net

Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Core

Drug Name Therapeutic Class Mechanism of Action
Celecoxib (B62257) Anti-inflammatory Selective COX-2 inhibitor
Sildenafil Erectile Dysfunction PDE5 inhibitor
Ruxolitinib Anticancer Janus kinase (JAK) inhibitor
Crizotinib Anticancer ALK and ROS1 inhibitor
Apixaban Anticoagulant Factor Xa inhibitor

Overview of Dichlorobenzyl Substitution within Pyrazole Derivatives in Medicinal Chemistry

The introduction of a dichlorobenzyl group onto a pyrazole ring can significantly influence the resulting molecule's pharmacological properties. The chlorine atoms, being electron-withdrawing, can alter the electron density of the pyrazole ring, affecting its reactivity and potential interactions with biological targets. Furthermore, the bulky and lipophilic nature of the dichlorobenzyl moiety can enhance binding to hydrophobic pockets within proteins, a common strategy in the design of potent enzyme inhibitors.

The specific substitution pattern of the chlorine atoms on the benzyl (B1604629) ring is also crucial. The 2,6-dichloro substitution, as seen in the subject compound, imposes a significant steric constraint, which can lock the benzyl group in a particular conformation. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Derivatives featuring dichlorophenyl or dichlorobenzyl groups have been investigated for a range of biological activities, including antimicrobial and anticancer properties. For instance, compounds incorporating a 2,6-dichlorophenylamino moiety have been synthesized and evaluated for their antimicrobial effects. nih.govnih.gov This highlights the utility of the dichlorinated benzyl group in modulating the biological activity of heterocyclic compounds.

Research Trajectory and Importance of 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine as a Building Block and Scaffold in Drug Discovery

This compound has emerged as a particularly valuable building block due to the strategic placement of its functional groups. The 3-amino group provides a convenient handle for further chemical modifications, allowing for the attachment of various side chains and functional groups through reactions such as amide bond formation. This versatility is crucial for creating libraries of compounds for high-throughput screening in the drug discovery process.

The combination of the pyrazole core, the conformationally restricted 2,6-dichlorobenzyl group, and the reactive 3-amino group makes this compound a potent pharmacophore for certain classes of enzymes, particularly protein kinases. Kinases play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrazole scaffold is known to mimic the purine (B94841) ring of ATP, the natural substrate for kinases, allowing pyrazole-based inhibitors to compete for the ATP-binding site. nih.gov

The utility of this scaffold is evident in the patent literature, where derivatives of this compound are disclosed as intermediates in the synthesis of potent kinase inhibitors. google.com For example, the core structure can be elaborated to create compounds that target specific kinases involved in cell cycle progression, offering a potential avenue for the development of novel anticancer agents. The 3-amino group is often acylated or reacted with other electrophiles to introduce moieties that can form key hydrogen bonding interactions within the kinase active site, enhancing potency and selectivity. nih.govnih.gov

The research into aminopyrazoles, in general, has been extensive, with a focus on their potential as anticancer, anti-inflammatory, and anti-infective agents. researchgate.netnih.govnih.gov The specific substitution pattern of this compound positions it as a key intermediate for synthesizing next-generation therapeutics that can build upon the established success of the pyrazole scaffold. Its importance lies in its ability to provide a rigid and well-defined framework that can be systematically modified to achieve high affinity and selectivity for a desired biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAVHUBZJSMRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232561
Record name 1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-3-amine
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Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002033-43-3
Record name 1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002033-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID001232561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profiles and Biological Activities of 1 2,6 Dichlorobenzyl 1h Pyrazol 3 Amine Derivatives Preclinical Studies

Broad Spectrum of Biological Activities Associated with Pyrazole (B372694) Derivatives

Pyrazole, a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. nih.govnih.gov Its unique chemical structure imparts a wide range of pharmacological activities, making its derivatives subjects of extensive research. nih.govresearchgate.net These compounds have been investigated for numerous therapeutic applications, owing to their diverse biological activities that include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. nih.govresearchgate.netmdpi.com The adaptability of the pyrazole ring for various substitution reactions allows for the design and synthesis of novel derivatives with enhanced efficacy and selectivity for various biological targets. nih.gov Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib (B62257), the analgesic difenamizole, and the anti-obesity drug rimonabant, underscore the therapeutic potential of this chemical class. researchgate.net

Anti-inflammatory Potential

Pyrazole derivatives are well-recognized for their significant anti-inflammatory properties. sciencescholar.us A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a primary mediator in the inflammatory cascade. ijpsjournal.comnih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait that can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com For instance, the pyrazole derivative celecoxib is a well-known selective COX-2 inhibitor. ijpsjournal.com

Preclinical studies have demonstrated the anti-inflammatory efficacy of various pyrazole derivatives in models such as carrageenan-induced paw edema. ijpsjournal.comnih.gov Beyond COX inhibition, these compounds can also modulate other inflammatory pathways, including the suppression of 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another class of inflammatory mediators. nih.govbohrium.com Some derivatives have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6. bohrium.com The anti-inflammatory and analgesic potential of pyrazole derivatives continues to be an active area of research, with ongoing efforts to synthesize novel compounds with improved potency and safety profiles. sciencescholar.usrjpbr.com

Table 1: Examples of Anti-inflammatory Activity in Pyrazole Derivatives
Compound TypeTarget/MechanismObserved EffectSource
CelecoxibSelective COX-2 InhibitionPotent anti-inflammatory effects with reduced gastrointestinal toxicity. ijpsjournal.com
3,5-diarylpyrazolesCOX-2 InhibitionA 2023 study reported a derivative with an IC50 of 0.01 μM for COX-2. ijpsjournal.com
Pyrazole-thiazole hybridDual COX-2/5-LOX InhibitionDemonstrated dual inhibition (IC50 = 0.03 μM for COX-2; 0.12 μM for 5-LOX) and reduced edema by 75%. ijpsjournal.com
Pyrazoline derivativesLipoxygenase Inhibition / CPE InhibitionCompound 2g was the most potent lipoxygenase inhibitor (IC50 = 80 µM); compounds 2d and 2e were most potent in inhibiting carrageenin-induced paw edema (CPE). nih.gov

Antimicrobial and Antifungal Activities

The pyrazole scaffold is a key component in the development of new antimicrobial and antifungal agents. mdpi.comconnectjournals.com Derivatives incorporating the pyrazole nucleus have demonstrated broad-spectrum activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as different fungal strains. nih.govmdpi.comchemmethod.com The mechanism of action can vary, with some compounds inhibiting essential metabolic pathways like DNA gyrase, protein synthesis, or peptidoglycan synthesis in bacteria. nih.gov

Numerous studies have reported the synthesis of novel pyrazole derivatives and their subsequent evaluation for antimicrobial efficacy. For example, pyrazole-thiazole hybrids containing a hydrazone moiety showed potent activity, with MIC/MBC values ranging from 1.9/7.8 μg/ml to 3.9/7.8 μg/ml against certain bacteria. nih.gov Similarly, imidazo-pyridine substituted pyrazoles have been identified as potent broad-spectrum antibacterial agents, with minimum bactericidal concentration (MBC) values below 1 μg/ml against several Gram-negative strains. nih.gov In the realm of antifungal research, pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have been synthesized and tested against phytopathogenic fungi, with some compounds showing significant inhibition of mycelial growth. nih.gov For instance, one isoxazolol pyrazole carboxylate derivative exhibited potent activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL. nih.gov

Table 2: Examples of Antimicrobial and Antifungal Activity in Pyrazole Derivatives
Compound TypeActivityKey FindingSource
Pyrazole-thiazole hybridsAntibacterialEffective against S. aureus and Klebsiella planticola with an IC50 value of 11.8 μM. nih.gov
Imidazo-pyridine substituted pyrazolesBroad-spectrum antibacterialShowed MBC values <1 μg/ml against E. coli, K. pneumoniae, P. aeruginosa, and S. typhimurium. nih.gov
Isoxazolol pyrazole carboxylate (7ai)AntifungalExhibited significant activity against R. solani with an EC50 value of 0.37 μg/mL. nih.gov
Fluorinated 4,5-dihydro-1H-pyrazole derivative (H9)AntifungalShowed 43.07% inhibition against S. sclerotiorum and 46.75% inhibition against F. culmorum. mdpi.com
3-aryl substituted pyrazole-4-carbaldehydesAntibacterialCompounds [III]C and [III]e showed promising activity against pathogenic bacteria compared to ampicillin. chemmethod.com

Anticancer and Cytotoxic Effects

Pyrazole derivatives are a significant class of heterocyclic compounds extensively explored for the development of novel anticancer agents. nih.govsrrjournals.com Their unique chemical structures allow them to interact with a variety of biological targets implicated in cancer progression, demonstrating potent cytotoxic effects against numerous cancer cell lines. nih.govijnrd.org The anticancer mechanisms of pyrazole derivatives are diverse and include the inhibition of protein kinases (such as CDKs, EGFR, and PIM kinases), disruption of tubulin polymerization, and induction of apoptosis. nih.govsemanticscholar.org

Structure-activity relationship studies have shown that modifying substituents on the pyrazole ring can significantly influence anticancer efficacy. nih.gov For example, a series of bis-pyrazole derivatives showed potent effects against human cancer cell lines SMMC7721, SGC7901, and HCT116, with one compound displaying IC50 values from 0.76 to 2.01 µM. nih.gov Another study on 3,4-diaryl pyrazole derivatives, designed as tubulin polymerization inhibitors, identified a compound with exceptionally high antitumor activity, showing IC50 values in the nanomolar range (0.06–0.25 nM) across six cancer cell lines. nih.gov Furthermore, a pyrazole-acridine derivative was shown to induce apoptosis in SH-SY5Y human neuroblastoma cells by upregulating BAX and caspases, highlighting the potential of hybrid molecules. researchgate.net

Table 3: Examples of Anticancer and Cytotoxic Activity in Pyrazole Derivatives
Compound TypeTarget/MechanismCancer Cell Line(s)Key Finding (IC50/GI50)Source
Bis-pyrazole derivative (Compound 75)Not specifiedSMMC7721, SGC7901, HCT116IC50 values ranging from 0.76 to 2.01 µM. nih.gov
3,4-diaryl pyrazole (Compound 6)Tubulin polymerization inhibitorSix cancer cell linesIC50 values ranging from 0.06 to 0.25 nM. nih.gov
1H-pyrazolo[3,4-d]pyrimidine (Compound 24)EGFR inhibitorA549, HCT116IC50 values of 8.21 and 19.56 µM, respectively. nih.gov
Pyrazole carbaldehyde derivative (Compound 43)PI3 kinase inhibitorMCF7 (breast cancer)IC50 of 0.25 μM. nih.gov
Pyrazole-thiazolidinone hybrid (4a)Not specifiedLung cancer cell linesShowed a moderate inhibition rate of 31.01%. ijnrd.org

Antileishmanial Activity of Amino-Pyrazole Scaffolds

Visceral leishmaniasis, a severe parasitic disease, requires new therapeutic agents due to limitations in current treatments. nih.govdndi.org In this context, amino-pyrazole scaffolds have emerged as a highly promising chemical series with potent antileishmanial activity. nih.govdndi.orgacs.org Research has led to the identification of novel amino-pyrazole ureas that demonstrate excellent potency against Leishmania species, both in vitro and in vivo. acs.orgacs.org

Following a high-throughput screening campaign and subsequent optimization, a series of amino-pyrazole ureas was developed. dndi.org These compounds were tested in intracellular Leishmania infantum amastigote assays, which are highly relevant as the parasite resides and multiplies within host macrophages. acs.org One compound in this series, designated as compound 26, showed high levels of in vivo efficacy (>90%) against L. infantum in a hamster model, providing a crucial proof of concept for this class of compounds. nih.govdndi.orgacs.org Further studies have explored the stability of these compounds and the potential for resistance development, with findings suggesting that stable resistance may not be rapidly acquired in the field. asm.org

Table 4: Antileishmanial Activity of Amino-Pyrazole Urea (B33335) Derivatives
Compound TypeTarget OrganismAssay TypeKey FindingSource
Amino-pyrazole urea (Compound 26)Leishmania infantumIn vivo (hamster model)Demonstrated >90% efficacy. nih.govdndi.orgacs.org
Amino-pyrazole urea (Phenyl piperidine (B6355638) urea 17)L. infantum / L. donovaniIn vitroExcellent potency (IC50 = 0.296 μM against L. infantum; 0.078 μM against L. donovani). acs.org
Amino-pyrazole urea with cyclopropyl (B3062369) group (Compound 7)L. infantum / L. donovaniIn vitroPotent activity (IC50 = 2.02 μM against L. infantum; 2.63 μM against L. donovani). acs.org

Anticonvulsant Activity of Related Pyrazole Derivatives

The pyrazole nucleus is a structural component of interest in the development of novel drugs for central nervous system (CNS) disorders, including epilepsy. minia.edu.eg Several pyrazole derivatives have been synthesized and evaluated in preclinical models, demonstrating significant anticonvulsant activity. minia.edu.egnih.govnih.gov These studies often utilize maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays in mice to assess efficacy. nih.gov

In one study, a series of novel substituted pyrazoles was developed and tested, revealing a potent anticonvulsant agent (compound 7h) that also exhibited a considerable CNS depressant effect without causing behavioral alterations. researchgate.netnih.gov Another investigation into pyrazolone (B3327878) derivatives found that compounds 11b, 11a, and 11d exhibited remarkable protection against clonic seizures induced by PTZ, with potency comparable to the standard drug phenobarbital (B1680315) sodium. minia.edu.egnih.gov The ongoing exploration of pyrazole derivatives as anticonvulsants is driven by the need for new antiepileptic drugs with improved efficacy and fewer side effects compared to conventional treatments. nih.govwisdomlib.org

Table 5: Examples of Anticonvulsant Activity in Pyrazole Derivatives
Compound TypeTest ModelKey FindingSource
Substituted Pyrazole (Compound 7h)MES and scPTZ assays in miceIdentified as the most potent anticonvulsive agent in the series; also reduced oxidative stress and inflammation. researchgate.netnih.gov
Pyrazolone derivatives (11b, 11a, 11d)PTZ-induced seizures in miceShowed remarkable protective effect against clonic seizures, with activity close to phenobarbital sodium. minia.edu.egnih.gov
4-(4,5-diphenyl-1H-imidazol-2-yl)-3,1-substituted phenyl-1H-pyrazoles (5d, 5e, 5g)MES in ratsDemonstrated significant potency compared to the standard drug phenytoin (B1677684) sodium. wisdomlib.org

Antioxidant Activity of Pyrazole Derivatives

Pyrazole derivatives have been shown to possess notable antioxidant properties, which are beneficial in mitigating oxidative stress associated with various diseases. nih.govnih.gov Their antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm, often indicated by a color change from purple to colorless. nih.gov

Several studies have synthesized and tested pyrazole-based compounds for their radical scavenging activity. For instance, a series of pyrazole-based sulfonamide derivatives was evaluated, with compound 4e showing excellent antioxidant activity (92.64%) comparable to the standard, ascorbic acid (96.69%). nih.gov Other derivatives, such as 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones and 1,5-diarylpyrazoles, have also demonstrated potent radical scavenging activity against DPPH. nih.gov The antioxidant potential of pyrazoles, sometimes combined with other properties like anti-inflammatory action, makes them attractive candidates for developing therapeutic agents against diseases where oxidative stress plays a key pathological role. bohrium.comnih.gov

Table 6: Examples of Antioxidant Activity in Pyrazole Derivatives
Compound TypeAssay MethodKey FindingSource
Pyrazole Based Sulfonamide (Compound 4e)DPPH radical scavengingShowed 92.64% antioxidant activity, comparable to ascorbic acid (96.69%). nih.gov
3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalconesDPPH radical scavengingReported to have potent radical scavenging activity. nih.gov
1,5-diarylpyrazolesDPPH radical scavengingShowed good DPPH radical scavenging activity in comparison with ascorbic acid. nih.gov
Acylhydrazone pyrazolesIn vitro radical scavengingScreening confirmed good antioxidant properties. researchgate.net

Other Reported Activities of Pyrazole Compounds (e.g., Antidiabetic, Antihypertensive, Neuroprotective, Analgesic)

The pyrazole scaffold is a versatile pharmacophore that has been investigated for a wide range of therapeutic applications beyond common areas like oncology and infectious diseases. researchgate.netglobalresearchonline.net Preclinical studies have highlighted its potential in managing metabolic, neurological, and pain-related conditions.

Antidiabetic Activity: The pyrazole structure is a key pharmacophore in various therapeutic agents, and numerous derivatives have been shown to exhibit a wide range of pharmacological activities, including antidiabetic properties. researchgate.netscispace.comresearchgate.net

Neuroprotective Activity: Recent research has increasingly focused on pyrazole derivatives as potential neuroprotective agents for treating neurological disorders. nih.gov Studies have demonstrated that these compounds can offer neuroprotective benefits by mechanisms such as shielding neurons from oxidative stress. eurekaselect.com The development of novel pyrazole entities aims to find molecules with better effectiveness and minimal adverse effects for improving neurological conditions. nih.gov For instance, certain pyrazolo[3,4-d]pyridazine compounds have shown significant protection against 6-hydroxydopamine (6-OHDA)-induced death in neuroblastoma SH-SY5Y cells. researchgate.net One particular compound exhibited over 100% relative neuroprotection, highlighting the potential of this chemical class in combating neurodegeneration. researchgate.net Another study identified a class of trisubstituted pyrazoles with both neuroprotective and anti-inflammatory properties, leading to the design of a second generation of analogs to enhance neuroprotection under inflammatory conditions. bohrium.com

Table 1: Selected Pyrazole Derivatives with Neuroprotective Activity
Compound ClassActivityModelReference
Pyrazolo[3,4-d]pyridazine derivative (5e)Exhibited 110.7 ± 4.3% relative neuroprotection6-hydroxydopamine (6-OHDA)-induced neuroblastoma SH-SY5Y cell death researchgate.net
Trisubstituted pyrazolesPossess neuroprotective and anti-inflammatory propertiesIn vitro models of neuroinflammation bohrium.com
General Pyrazole DerivativesProtection of neurons from oxidative stressPreclinical models of Alzheimer's Disease eurekaselect.com

Analgesic Activity: Pyrazole derivatives have a long history in pharmacology, with many compounds demonstrating antipyretic, anti-inflammatory, and analgesic activities. nih.gov Research has shown that pyrazoline derivatives, in particular, possess notable analgesic and anti-inflammatory effects. nih.gov One novel pyrazole derivative, FR140423, demonstrated potent dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesic model, proving to be five-fold more potent than indomethacin (B1671933). nih.gov Furthermore, FR140423 also produced a morphine-like analgesic effect in the tail-flick test, an effect that could be blocked by the opioid antagonist naloxone. nih.gov More recent studies have focused on combining pyrazole structures with other heterocyclic fragments, such as 1,2,4-triazole, to create compounds with significant antinociceptive activity, as confirmed in in vivo models like the "acetic acid-induced writhing test". zsmu.edu.ua

Table 2: Selected Pyrazole Derivatives with Analgesic Activity
CompoundActivityModelReference
FR140423Five-fold more potent than indomethacin in reducing hyperalgesia. Showed morphine-like analgesic effects.Yeast-induced hyperalgesia model; Tail-flick test nih.gov
Pyrazole derivatives of 1,2,4-triazol-3-thiolDemonstrated antinociceptive activity.Acetic acid-induced writhing test; Formalin model zsmu.edu.ua
General Pyrazoline DerivativesReported to possess analgesic and anti-inflammatory activities.Various preclinical models nih.gov

In Vitro Pharmacological Characterization of 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine Analogs

The in vitro characterization of pyrazole analogs has revealed their interactions with various molecular targets, providing insights into their mechanisms of action at the enzymatic, receptor, and cellular levels.

Enzyme Inhibition Studies (e.g., Kinases, COX enzymes, Meprin α and β)

Kinase Inhibition: Pyrazole derivatives are recognized as potent kinase inhibitors, playing a crucial role in disease areas such as cancer. mdpi.comnih.gov Numerous studies have shown that these compounds can effectively inhibit a wide range of protein kinases. For instance, one study synthesized a series of 1,3,4-triarylpyrazole derivatives and found that a promising compound exhibited excellent inhibitory activity against six different kinases: AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ, with inhibition rates exceeding 94% at a 100 μM concentration. mdpi.com Another study focused on developing pyrazole-based analogs as CDK2 inhibitors, identifying compounds with IC₅₀ values as low as 0.96 μM. rsc.org These findings position pyrazole derivatives as strong candidates for further development as kinase-targeting therapeutic agents. rsc.orgrsc.org

Table 3: Inhibition of Various Kinases by Pyrazole Derivatives
Compound SeriesTarget KinaseActivity (IC₅₀ or % Inhibition)Reference
1,3,4-Triarylpyrazole derivative (Compound 6)EGFR99% inhibition @ 100 µM mdpi.com
1,3,4-Triarylpyrazole derivative (Compound 6)AKT1, AKT2, BRAF V600E, p38α, PDGFRβ>94% inhibition @ 100 µM mdpi.com
Pyrazole-based analogsCDK2/cyclin A2IC₅₀ = 0.96 µM (Compound 9) rsc.org
Pyrazolo[1,5-a]pyrimidine derivative (Compound 47)PIM-1 (against MCF7 cells)IC₅₀ = 7.68 μM nih.gov
Pyrazolo[4,3-f]quinoline derivative (Compound 48)Haspin Kinase>90% inhibition @ 100 nM nih.gov

COX Enzyme Inhibition: Certain pyrazole derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes. The compound FR140423 was found to be a highly selective COX-2 inhibitor, with its inhibition of prostaglandin (B15479496) E2 formation being 150 times more selective for COX-2 than for COX-1 in recombinant human enzyme assays. nih.gov This selectivity is a key feature for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects. nih.gov

Meprin α and β Inhibition: Meprins, a family of metalloproteases, have recently emerged as potential drug targets. nih.govnih.govconsensus.app Research into pyrazole-based inhibitors has led to the development of potent pan-meprin inhibitors as well as highly active inhibitors of meprin α with superior selectivity over meprin β. nih.govsemanticscholar.orgchemrxiv.org A study optimizing heteroaromatic scaffolds identified 3,5-diphenylpyrazole (B73989) as a compound with high potency against meprin α. semanticscholar.org Further structural modifications led to the discovery of pyrazole derivatives with Kᵢ values in the low nanomolar range for both meprin α and β.

Table 4: Inhibition of Meprin α and β by Pyrazole Derivatives
CompoundTargetInhibitory Activity (Kᵢ app)Reference
3,5-bis(4-fluorophenyl)pyrazole derivativeMeprin α12 nM nih.gov
3,5-bis(4-fluorophenyl)pyrazole derivativeMeprin β7.7 nM nih.gov
3-(4-fluorophenyl)-5-phenyl-pyrazole derivativeMeprin α20 nM nih.gov
3-(4-fluorophenyl)-5-phenyl-pyrazole derivativeMeprin β11 nM nih.gov

Receptor Binding Assays (e.g., A3 Adenosine Receptor Antagonists, Cannabinoid Receptors)

Cannabinoid Receptors: A significant area of research has been the development of pyrazole derivatives as ligands for cannabinoid receptors (CB1 and CB2). nih.gov These compounds were designed to characterize the cannabinoid receptor binding sites and to serve as pharmacological probes. acs.orgelsevierpure.com Structure-activity relationship studies have identified key structural requirements for potent and selective CB1 receptor antagonistic activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.orgelsevierpure.com One of the most potent compounds in a series, a p-iodophenyl analog, showed a high affinity for the CB1 receptor with a Kᵢ value of 7.5 nM and a 306-fold selectivity over the CB2 receptor. acs.org

Table 5: Binding Affinities of Pyrazole Derivatives for Cannabinoid Receptors
CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)Selectivity (CB2/CB1)Reference
SR141716A (Lead Compound)11.51640143 acs.orggoogle.com
5-(4-Iodophenyl) analog (12)7.52300306 acs.org
5-(4-Bromophenyl) analog (10)133500269 acs.org
5-(4-Chlorophenyl) analog (8)235800252 acs.org

Cellular Activity Profiling (e.g., antiproliferative effects, cell cycle arrest, cell viability, autophagy, apoptosis induction)

Antiproliferative Effects: Pyrazole derivatives have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. mdpi.commdpi.com For example, a series of thiazolyl pyrazole carbaldehyde hybrids showed potent activity, with one compound exhibiting an IC₅₀ value of 6.34 µM against the A549 lung cancer cell line. mdpi.com Another study on diarylpyrazole derivatives identified a compound with a thiophene (B33073) ring that had exceptionally high antiproliferative activity against HepG2 liver cancer cells, with an IC₅₀ of 0.083 μM. mdpi.com Similarly, novel substituted aryl urea derivatives of pyrimidine-pyrazole revealed strong antiproliferative activity against four human cancer cell lines, with IC₅₀ values ranging from 0.01 to 0.65 µM. nih.gov

Table 6: Antiproliferative Activity of Selected Pyrazole Derivatives
Compound/SeriesCancer Cell LineActivity (IC₅₀)Reference
Thiazolyl pyrazole carbaldehyde hybrid (181)A549 (Lung)6.34 ± 0.06 µM mdpi.com
Thiazolyl pyrazole carbaldehyde hybrid (181)MCF-7 (Breast)7.12 ± 0.04 µM mdpi.com
Diarylpyrazole derivative (166)HepG2 (Liver)0.083 µM mdpi.com
Substituted aryl urea derivative (11)MCF7, A549, Colo205, A27800.01 to 0.65 µM nih.gov
Pyrazoline derivative (1b)HepG-2 (Liver)6.78 µM mdpi.com

Cell Cycle Arrest and Apoptosis Induction: A key mechanism behind the anticancer effects of pyrazole compounds is their ability to induce cell cycle arrest and apoptosis. nih.gov Studies have shown that pyrazole derivatives can arrest the cell cycle at various phases. For instance, certain compounds induced significant cell cycle arrest at the G1 phase in HCT-116 cell lines. rsc.orgrsc.org Another pyrazole derivative caused cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. researchgate.netnih.gov A novel pyrazole, PTA-1, was found to arrest MDA-MB-231 cells in the S and G2/M phases. nih.gov

This cell cycle disruption is often coupled with the induction of apoptosis. nih.gov The pro-apoptotic activity of pyrazoles is regulated by both extrinsic and intrinsic pathways. researchgate.net Mechanisms include the generation of reactive oxygen species (ROS), activation of caspases (such as caspase-3, -8, and -9), cleavage of PARP-1, an increased expression of the pro-apoptotic protein Bax, and a decreased level of the anti-apoptotic protein Bcl-2. researchgate.netnih.govnih.govresearchgate.net For example, one pyrazole derivative was shown to trigger apoptosis through ROS production and caspase-3 activation in MDA-MB-468 cells. researchgate.netnih.gov

In Vivo Efficacy Studies in Animal Models of Disease

The promising in vitro results of pyrazole derivatives have led to their evaluation in in vivo models, particularly for infectious diseases.

Evaluation in Parasitic Infection Models

Antiparasitic Activity: Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent activity against various parasites. malariaworld.org They have been investigated as potential treatments for diseases like leishmaniasis and malaria. researchgate.netglobalresearchonline.netscispace.com

Leishmaniasis: The in vitro leishmanicidal activity of pyrazole-containing macrocyclic polyamines has been assayed on species like Leishmania infantum and Leishmania braziliensis. nih.govcambridge.org Several of these compounds were found to be more active and less toxic than the standard drug glucantime, inducing extensive parasite cell damage. nih.govcambridge.org One study identified a phenyl pyrazoline derivative as a highly active compound against Leishmania with an IC₅₀ value of 0.0112 µg/ml, significantly more potent than the reference drug miltefosine. academicjournals.org Another hydrazine-coupled pyrazole displayed superior activity against Leishmania aethiopica, with an IC₅₀ of 0.018, making it 174-fold more active than miltefosine. malariaworld.org The mechanism for some of these compounds may involve the inhibition of the parasite's Fe-SOD enzyme. nih.govnih.gov

Malaria: Pyrazole derivatives have also been described as potent antimalarial agents. nih.gov A series of 5-anilino-3-(hetero)arylpyrazoles were evaluated for their antiplasmodial activity, with several compounds showing micromolar IC₅₀ values against both chloroquine-sensitive and chloroquine-resistant Plasmodium strains. mdpi.com In an in vivo study using Plasmodium berghei-infected mice, two hydrazine-coupled pyrazole derivatives elicited significant parasite inhibition, with suppression rates of 70.2% and 90.4%, respectively. malariaworld.org The mechanism of action for some antimalarial pyrazoles involves inhibiting parasitic enzymes such as calcium-dependent protein kinase 1, which is essential for the parasite's life cycle. scispace.commdpi.com

Table 7: Activity of Pyrazole Derivatives in Parasitic Infection Models
DiseaseCompound/SeriesParasite SpeciesActivityModelReference
LeishmaniasisHydrazine-coupled pyrazole (13)Leishmania aethiopicaIC₅₀ = 0.018In vitro (promastigote) malariaworld.org
LeishmaniasisPhenyl pyrazoline derivative (IIIb)LeishmaniaIC₅₀ = 0.0112 µg/mlIn vitro academicjournals.org
LeishmaniasisPyrazole-containing macrocycles (1 & 2)L. infantum & L. braziliensisMore active than glucantimeIn vitro nih.govcambridge.org
MalariaHydrazine-coupled pyrazole (15)Plasmodium berghei90.4% suppressionIn vivo (mice) malariaworld.org
MalariaMethyl 5-amino-3-anisidinepyrazole-4-carboxylic acid (3a)Plasmodium falciparumIC₅₀ = 0.149 µmol/lIn vitro nih.gov
MalariaAnilino-pyrazole (2l)P. falciparum (CQ-resistant)IC₅₀ = 12.14 µMIn vitro mdpi.com

Mechanistic Investigations: Molecular Targets and Pathways of Pyrazole Based Compounds

Elucidation of Molecular Target Engagement for 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine Analogs

Analogs of this compound have demonstrated the ability to interact with a variety of protein targets, leading to the modulation of their biological functions. These interactions are primarily with kinases and other enzyme families, driven by the versatile chemical nature of the pyrazole (B372694) core.

The pyrazole moiety is a well-established pharmacophore for the development of protein kinase inhibitors. nih.gov These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-based compounds often act as ATP-competitive inhibitors, binding to the kinase's active site.

Cyclin-Dependent Kinases (CDKs):

CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov The pyrazole scaffold has proven to be highly effective in generating potent and selective CDK inhibitors. nih.gov For instance, the di-amino pyrazole derivative CAN508 shows selective inhibition against CDK2 with an IC50 value of 0.35 μM. mdpi.com Another series of novel pyrazole derivatives demonstrated strong inhibitory activity against the CDK2/cyclin A2 enzyme complex, with IC50 values for the most potent compounds ranging from 0.96 μM to 3.82 μM. researchgate.net The pyrazole ring typically forms crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of adenine (B156593) from ATP. nih.gov The substitutions on the pyrazole ring, such as the 2,6-dichlorobenzyl group, are critical for establishing interactions with hydrophobic pockets within the active site, thereby enhancing potency and selectivity. nih.gov For example, the compound AT7519, which contains a 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide core, is a potent inhibitor of multiple CDKs (CDK1, 2, 4, 6, and 9) with IC50 values in the nanomolar range. mdpi.commdpi.com

PCTAIRE Family Kinases:

The PCTAIRE kinases, including CDK16, CDK17, and CDK18, are a lesser-studied subfamily of CDKs. nih.govmdpi.com Recent research has highlighted the potential of 3-amino-1H-pyrazole-based compounds in targeting this family. nih.govmdpi.com Through optimization of a promiscuous pyrazole-based inhibitor, a derivative known as compound 43d was developed. This compound exhibited high cellular potency for CDK16 (EC50 = 33 nM) and also potently inhibited other members of the PCTAIRE and PFTAIRE families. nih.govmdpi.com This demonstrates the adaptability of the pyrazole scaffold for targeting even the more obscure branches of the kinome.

Inhibitory Activity of Pyrazole Analogs against Kinases
Compound/Analog ClassTarget KinaseInhibitory Concentration (IC50/EC50)Reference
CAN508CDK20.35 μM mdpi.com
Novel Pyrazole Derivative 9CDK2/cyclin A20.96 μM researchgate.net
Novel Pyrazole Derivative 7dCDK2/cyclin A21.47 μM researchgate.net
AT7519CDK1, 2, 4, 6, 910–210 nM mdpi.com
Compound 43dCDK1633 nM (EC50) nih.govmdpi.com

The therapeutic reach of pyrazole-based compounds extends beyond kinase inhibition to other important enzyme classes.

Cyclooxygenase (COX) Enzymes:

The pyrazole core is famously present in the selective COX-2 inhibitor, Celecoxib (B62257). nih.govresearchgate.net COX enzymes are key to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. rsc.org Pyrazole derivatives, particularly 1,5-diarylpyrazoles, have been designed to selectively bind to a hydrophobic side pocket present in the COX-2 active site but absent in the COX-1 isoform, conferring their selectivity. researchgate.net This structural feature allows them to reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net The anti-inflammatory activity of various pyrazole derivatives has been demonstrated, with some compounds showing potent COX-2 inhibition (IC50 = 0.5 µM) and significant reduction in inflammation in preclinical models. mdpi.comnih.gov

α-Glucosidase:

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for developing α-glucosidase inhibitors. nih.gov Several studies have reported that pyrazole derivatives can exhibit potent α-glucosidase inhibitory activity, with some compounds showing significantly greater potency than the standard drug, acarbose (B1664774). nih.govnih.gov For example, a series of sulfonamide-based acyl pyrazoles were found to be potent α-glucosidase inhibitors, with IC50 values ranging from 1.13 to 28.27 µM, compared to acarbose (IC50 = 35.1 µM). nih.gov

Meprin:

Meprins are metalloproteases involved in various physiological and pathological processes, including inflammation, fibrosis, and cancer. mdpi.com The pyrazole scaffold has been identified as a suitable framework for developing meprin inhibitors. mdpi.comnih.gov Researchers have optimized pyrazole-based compounds to achieve high potency against both meprin α and meprin β. mdpi.com The aryl substituents on the pyrazole ring are believed to target the S1 and S1' pockets of the meprins, and modifications at these positions can modulate inhibitory activity and selectivity. mdpi.com

Cellular and Molecular Pathways Modulated by Pyrazole-Derived Compounds

By engaging with their molecular targets, pyrazole derivatives trigger a cascade of downstream effects, profoundly influencing cellular behavior and signaling pathways.

A primary consequence of CDK inhibition by pyrazole compounds is the disruption of the cell cycle. mdpi.com By blocking the activity of key cell cycle kinases, these compounds can halt the proliferation of rapidly dividing cells, such as cancer cells. For example, the potent CDK16 inhibitor 43d was shown to cause a G2/M phase cell cycle arrest in a dose-dependent manner. nih.govmdpi.com Similarly, other pyrazole-based CDK inhibitors have been found to induce cell cycle arrest at the G1 phase. researchgate.net This ability to interfere with cell cycle progression is a cornerstone of their anti-proliferative effects.

Beyond halting proliferation, many pyrazole derivatives can actively induce programmed cell death in cancer cells through apoptosis and autophagy.

Apoptosis:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Pyrazole derivatives have been shown to induce apoptosis through multiple mechanisms. Some compounds trigger apoptosis by increasing the production of reactive oxygen species (ROS), which leads to cellular stress and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.nettandfonline.com Other pyrazole analogs function as inhibitors of anti-apoptotic proteins like Bcl-2, thereby promoting the activity of pro-apoptotic proteins such as Bax and p53. nih.govnih.gov For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to activate Bax, p53, and Caspase-3, leading to apoptotic cell death in cancer cell lines. nih.gov Furthermore, some pyrazole-based CDK inhibitors have been directly linked to the induction of apoptosis following cell cycle arrest. mdpi.com

Autophagy:

Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death, depending on the context. Certain pyrazole-based compounds have been identified as inducers of autophagy in cancer cells. For example, novel pyrazole-based inhibitors of the enzyme EZH2 were found to induce both apoptosis and autophagy in various cancer cell lines, including breast cancer, leukemia, and neuroblastoma. This dual induction of cell death pathways represents a powerful strategy for overcoming cancer cell resistance.

Induction of Programmed Cell Death by Pyrazole Derivatives
Compound Class/DerivativeCancer Cell LineObserved EffectMechanismReference
Pyrazole derivative 3fMDA-MB-468 (Triple Negative Breast Cancer)Apoptosis InductionROS Production, Caspase-3 Activation nih.govresearchgate.net
1,3,5-trisubstituted-1H-pyrazolesMCF-7, A549, PC-3Apoptosis InductionBcl-2 Inhibition; Activation of Bax, p53, Caspase-3 nih.gov
Pyrazole-based EZH2 inhibitorsMDA-MB231, K562, SK-N-BEApoptosis and Autophagy InductionEZH2 Inhibition, Reduction of H3K27me3
Benzothiazole-pyrazole derivative 8lMDA-MB-231Apoptosis InductionConcentration-dependent

The anti-inflammatory properties of pyrazole derivatives are primarily linked to their inhibition of COX enzymes, which significantly impacts inflammatory signaling cascades. researchgate.net By blocking COX-2, these compounds reduce the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation, pain, and fever. This reduction in PGE2 levels helps to alleviate the classic signs of inflammation.

Furthermore, the anti-inflammatory effects of pyrazole compounds can extend beyond COX inhibition. Some derivatives have been shown to modulate the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). researchgate.nettandfonline.com They can also suppress the NF-κB signaling pathway, a central regulator of inflammatory gene expression. researchgate.net By targeting multiple nodes within the inflammatory network, pyrazole derivatives can exert a comprehensive anti-inflammatory effect.

Structure Activity Relationships Sar and Computational Studies of 1 2,6 Dichlorobenzyl 1h Pyrazol 3 Amine

General Design Principles for Pyrazole (B372694) Derivatives in Bioactive Compound Development

The pyrazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of physicochemical and pharmacological properties. researchgate.netnih.gov The development of bioactive pyrazole derivatives is guided by several key design principles that influence their interaction with biological targets. The position and nature of substituents on the pyrazole ring are critical in determining biological activity. researchgate.netresearchgate.net

Key design considerations include:

Electronic Effects: The electronic properties of substituents significantly impact the molecule's reactivity and binding affinity. Electron-donating groups (e.g., methoxy, alkyl) increase the electron density of the ring, while electron-withdrawing groups (e.g., nitro, halogens) decrease it, influencing how the molecule interacts with target proteins. researchgate.net

Steric Factors: The size and spatial arrangement of substituents can dictate the molecule's ability to fit into the binding pocket of a biological target. Bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller substituents might permit a better fit and stronger interactions. researchgate.net

Functional Group Contributions: Specific functional groups are often incorporated to form key interactions with target macromolecules. Hydroxyl and amino groups can act as hydrogen bond donors or acceptors, while halogens can modulate lipophilicity and metabolic stability. researchgate.netnih.gov The position of these substituents is crucial; for instance, groups at the C3 and C5 positions may interact directly with active sites of enzymes or receptors. researchgate.netnih.gov

These principles allow medicinal chemists to systematically modify the pyrazole core to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.netmdpi.com

Impact of the 2,6-Dichlorobenzyl Moiety on Biological Activity and Selectivity

The 1-(2,6-dichlorobenzyl) group is a critical component of the title compound, profoundly influencing its biological profile. This moiety is not merely a linker but an active contributor to the molecule's potency and selectivity through a combination of electronic, lipophilic, and conformational effects.

The two chlorine atoms on the benzyl (B1604629) ring are instrumental in modulating the molecule's properties. Halogen substituents, particularly chlorine, are frequently used in drug design to enhance biological activity. nih.gov

Electronic Effects: Chlorine is an electron-withdrawing group, which it exerts through induction (-I effect), while also being capable of donating electrons through resonance (+M effect). eurochlor.orgnih.gov The net effect is a modification of the electron density of the phenyl ring. This electronic perturbation can influence π–π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in a protein's active site. nih.gov The presence of two electron-withdrawing chlorine atoms has been shown in some molecular series to significantly enhance anticancer activity. nih.gov

The strategic placement of chlorine atoms can therefore be used to optimize a compound's absorption, distribution, and target-binding affinity.

PropertyInfluence of Chlorine SubstituentsSource
Lipophilicity Increases the overall lipophilicity of the molecule, potentially enhancing membrane permeability and binding to hydrophobic pockets. nih.goveurochlor.org
Electronic Profile Acts as an electron-withdrawing group, modifying the electron density of the phenyl ring and influencing electronic interactions like π–π stacking. eurochlor.orgnih.gov
Metabolic Stability Can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life. researchgate.net

The ortho-substitution pattern of the 2,6-dichlorobenzyl group introduces significant steric hindrance, which restricts the rotation around the C-N bond connecting the benzyl and pyrazole rings. This conformational constraint is a powerful tool in drug design.

Studies on 2,6-disubstituted aryl groups have shown that they exert a strong influence on acyclic conformation. nih.gov Specifically, they induce a preference for an antiperiplanar orientation of the geminal and vicinal hydrogens on the adjacent sp3-sp3 C-C bond. nih.gov In the case of 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine, this steric effect locks the benzyl and pyrazole rings into a more rigid, preferred orientation. This pre-organization reduces the entropic penalty upon binding to a target, as the molecule does not need to "freeze" into an active conformation from a multitude of flexible states. This can lead to a significant increase in binding affinity and selectivity. eurochlor.org

Influence of the 3-Amino Group and Pyrazole Ring Substitutions on SAR

The 3-amino group on the pyrazole ring is a key pharmacophoric feature. Due to the spatial arrangement of its nitrogen atoms, the 3-aminopyrazole (B16455) moiety can readily form a hydrogen bond "zipper" structure, acting as a donor-acceptor-donor system. tandfonline.com This enhances its ability to form multiple, stable hydrogen bonds with receptor active sites, which is a crucial factor for potent biological activity. tandfonline.comnih.gov

SAR studies on various 3-aminopyrazole series have demonstrated that this group is often essential for activity. nih.govnih.gov For example, in the context of kinase inhibitors, the 3-aminopyrazole moiety is an excellent starting point for developing potent and selective molecules. nih.gov Modifications to this group or its replacement often lead to a significant loss of potency.

Computational Chemistry Approaches in the Design and Optimization of this compound Analogs

Computational chemistry, particularly molecular modeling, plays a vital role in the rational design and optimization of pyrazole-based bioactive compounds. nih.govijpbs.com These in silico techniques allow researchers to predict how analogs of this compound might interact with their biological targets, thereby prioritizing the synthesis of the most promising candidates. ijpbs.combiointerfaceresearch.com

Molecular docking is a primary computational tool used to study pyrazole derivatives. nih.govresearchgate.net This technique predicts the preferred binding orientation of a ligand within the active site of a target protein and estimates the strength of the interaction, often expressed as a docking score or binding energy. mdpi.com

For pyrazole analogs, docking studies can:

Identify Key Interactions: Docking simulations reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the ligand and amino acid residues in the target's binding pocket. nih.govbiointerfaceresearch.com For instance, the 3-amino group of the pyrazole is often predicted to form crucial hydrogen bonds with hinge region residues in kinases. nih.govmdpi.com The dichlorophenyl ring can be seen engaging in hydrophobic or halogen-bond interactions.

Explain SAR: By docking a series of analogs with varying substituents, researchers can rationalize observed SAR trends. For example, if a highly active compound shows a specific hydrogen bond in its docked pose that is absent in a less active analog, it provides a structural hypothesis for the activity difference. nih.gov

Guide Optimization: The insights gained from interaction analysis guide the design of new analogs. If a docking study reveals an unoccupied hydrophobic pocket near the ligand, chemists can design a new molecule with an appropriate substituent to fill that space, potentially increasing binding affinity. mdpi.comnih.gov

Docking studies have consistently shown that pyrazole derivatives are potent inhibitors that can be accommodated deep within the binding pockets of various protein targets, forming stable complexes. nih.govresearchgate.net

Computational TechniqueApplication in Pyrazole Analog DesignKey Findings from StudiesSource
Molecular Docking Predicts binding modes and affinities of ligands to a target protein.Pyrazole derivatives form stable H-bonds via the pyrazole nitrogen and amino groups with key active site residues. Docking scores often correlate with experimental activity. nih.govnih.govmdpi.com
Ligand-Target Interaction Analysis Visualizes and quantifies specific non-covalent interactions (H-bonds, hydrophobic, etc.).Identifies critical amino acid residues responsible for anchoring the pyrazole scaffold, explaining the structural basis for potency and selectivity. biointerfaceresearch.commdpi.com

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edu In the context of drug discovery, MD simulations provide atomic-level insights into how a ligand, such as this compound, interacts with its protein target. stanford.edumdpi.com This technique allows researchers to observe the stability of the ligand's binding pose, the dynamics of key interactions, and the role of solvent molecules in the binding event.

A typical MD simulation protocol for the this compound-protein complex would involve several steps. Initially, the complex, often obtained from a molecular docking study, is placed in a simulated physiological environment (a box of water molecules and ions). The system is then subjected to energy minimization to relieve any steric clashes. Following this, the system is gradually heated and equilibrated to a physiological temperature and pressure. Finally, a production simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectory of every atom is recorded.

Analysis of the MD trajectory can reveal:

Binding Pose Stability: The root-mean-square deviation (RMSD) of the ligand's atoms is monitored to assess whether it remains stably bound in the predicted orientation or if it undergoes significant conformational changes. researchgate.net

Interaction Analysis: The simulation allows for the detailed tracking of hydrogen bonds, hydrophobic contacts, and ionic interactions between the ligand and specific amino acid residues of the protein target. For this compound, key interactions would likely involve the pyrazole ring's nitrogen atoms, the 3-amino group, and the dichlorobenzyl moiety.

Conformational Flexibility: MD simulations can capture the flexibility of both the ligand and the protein's binding site, revealing induced-fit mechanisms that may not be apparent from static models. rsc.org

Solvent Effects: The role of individual water molecules in mediating protein-ligand interactions can be elucidated, highlighting key water-bridged hydrogen bonds that contribute to binding affinity.

Table 1: Hypothetical MD Simulation Parameters and Expected Insights for this compound
ParameterDescriptionPotential Insight
Simulation TimeTotal duration of the production simulation (e.g., 100 ns).Assesses the long-term stability of the binding complex.
RMSD (Root-Mean-Square Deviation)Measures the average deviation of atomic positions from a reference structure. researchgate.netLow RMSD values suggest a stable binding pose for the ligand.
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual atoms or residues over time. researchgate.netIdentifies flexible regions of the protein and ligand.
Hydrogen Bond AnalysisTracks the formation and breakage of hydrogen bonds.Identifies critical hydrogen bond donors/acceptors on the ligand (e.g., NH2 group, pyrazole NH) and their protein partners.
Binding Free Energy CalculationTechniques like MM/PBSA or MM/GBSA estimate the binding affinity.Provides a quantitative prediction of how tightly the ligand binds to its target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.net

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound in the series, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties, such as:

Electronic Properties: Dipole moment, partial charges.

Steric Properties: Molecular volume, surface area.

Hydrophobic Properties: LogP (partition coefficient).

Topological Indices: Descriptors that describe molecular branching and connectivity.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that relates the descriptors to the biological activity. researchgate.net A robust QSAR model should be statistically significant and have high predictive power, which is assessed through internal and external validation procedures. nih.gov The resulting model can highlight which molecular properties are most influential for activity, providing crucial insights for lead optimization. For instance, a QSAR model might reveal that increasing the hydrophobicity of the benzyl substituent or altering the electronic properties of the pyrazole ring leads to enhanced potency.

Table 2: Hypothetical QSAR Data for Analogues of this compound
CompoundModificationLogP (Descriptor 1)Molecular Volume (Descriptor 2)pIC50 (Activity)
Parent2,6-dichloro4.1210 ų7.5
Analogue 12,6-difluoro3.2195 ų6.8
Analogue 22,6-dimethyl3.9225 ų7.2
Analogue 33-amino replaced with 3-hydroxy3.8208 ų6.5

Fragment-Based Drug Design (FBDD) Strategies for Pyrazole Scaffolds

Fragment-Based Drug Design (FBDD) is an approach for identifying lead compounds by screening small, low-molecular-weight molecules, known as fragments (typically <300 Da). researchgate.netdrughunter.com These fragments generally bind to the target protein with low affinity, but they do so efficiently, providing high-quality starting points for optimization. deeporigin.com

The structure of this compound can be deconstructed into key fragments:

The 2,6-dichlorobenzyl fragment: Probes a hydrophobic pocket and provides steric bulk.

The 1H-pyrazol-3-amine fragment: Acts as the central scaffold, featuring hydrogen bond donors and acceptors. nih.gov

In an FBDD approach, libraries of such fragments would be screened against the target protein using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR). drughunter.com Once fragment hits that bind to the target are identified, they can be optimized into more potent leads through several strategies:

Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups to improve its interactions with the binding site. For example, if the aminopyrazole fragment binds, medicinal chemists could explore different substitutions on the pyrazole ring to extend into adjacent pockets. nih.gov

Fragment Linking: If two different fragments are found to bind to adjacent sub-pockets of the target, they can be connected with a suitable chemical linker to create a single, higher-affinity molecule.

Fragment Merging: Overlapping fragments that bind in a similar region can be merged to create a novel compound that incorporates the key binding features of both.

FBDD is a powerful strategy for exploring chemical space efficiently and often leads to novel lead compounds with superior physicochemical properties compared to hits from traditional high-throughput screening. deeporigin.com

Table 3: FBDD Strategies Applied to the Pyrazole Scaffold
StrategyDescriptionExample Application
Fragment ScreeningScreening libraries of small molecules (fragments) to find weak binders. researchgate.netIdentify that a simple aminopyrazole core binds to the target protein's active site.
Fragment GrowingElaborating a bound fragment to pick up additional interactions. nih.govAdd a benzyl group to the N1 position of the aminopyrazole to occupy a nearby hydrophobic pocket.
Fragment LinkingConnecting two fragments that bind to adjacent sites.Link a bound aminopyrazole fragment to a separate dichlorophenyl fragment that binds in a neighboring pocket.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational and medicinal chemistry strategy used to design new compounds by replacing the central core structure (scaffold) of a known active molecule with a structurally different moiety that maintains similar biological activity. researchgate.netnih.gov This is often done to improve properties such as potency, selectivity, metabolic stability, or to escape existing patent claims. u-strasbg.fr Bioisosteric replacement is a related concept where a specific functional group is exchanged for another with similar physicochemical properties. nih.gov

For this compound, the 1H-pyrazol-3-amine core serves as the primary scaffold. A scaffold hopping approach would involve searching for other heterocyclic systems that can present the key interacting groups (the N-benzyl substituent and the 3-amino group) in a similar spatial orientation. Potential replacement scaffolds could include other five- or six-membered heterocycles. nih.gov

Bioisosteric replacements could be applied to different parts of the molecule:

Pyrazole Ring: The pyrazole ring itself can be considered a bioisostere for other aromatic rings. nih.gov It could potentially be replaced with isoxazole, imidazole, or triazole rings to modulate electronic properties and hydrogen bonding capabilities.

3-Amino Group: The amine could be replaced with bioisosteres like a hydroxyl group, a methylamine, or be incorporated into a larger ring system to alter its basicity and interaction profile.

Dichlorobenzyl Group: The two chlorine atoms could be replaced with other electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) groups to fine-tune electronic and steric properties.

These strategies allow for the systematic exploration of chemical space around a validated pharmacophore, leading to the discovery of novel chemotypes with improved drug-like properties. nih.govresearchgate.net

Table 4: Potential Scaffold Hops and Bioisosteric Replacements
Original MoietyPotential ReplacementRationale
1H-Pyrazole Scaffold1H-Imidazole, 1,2,4-TriazoleMaintain a five-membered aromatic heterocycle while altering H-bond donor/acceptor patterns. nih.gov
3-Amino Group (-NH2)Hydroxyl (-OH), Methoxy (-OCH3)Change from H-bond donor to acceptor or remove H-bonding capability to probe interaction importance.
Chlorine (-Cl)Trifluoromethyl (-CF3), Methyl (-CH3)Modulate steric bulk and electronic effects (electron-withdrawing vs. donating).
Benzene RingPyridine, Thiophene (B33073)Introduce heteroatoms to alter solubility, polarity, and potential for new interactions.

Virtual Screening and Ligand-Centric/Receptor-Centric Methodologies

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. biointerfaceresearch.com VS can be broadly categorized into two approaches: ligand-centric and receptor-centric.

Ligand-Centric (Ligand-Based) Virtual Screening: This approach is used when the three-dimensional structure of the target protein is unknown, but one or more active ligands have been identified. Using this compound as a reference or template molecule, large compound libraries can be searched for molecules with similar features. Methods include:

2D Similarity Searching: Screening for compounds with a high degree of structural similarity based on topological fingerprints.

3D Shape-Based Screening: Searching for molecules that have a similar three-dimensional shape and volume to the active compound.

Pharmacophore Screening: A pharmacophore model is built based on the key chemical features of the active ligand (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). This model is then used as a 3D query to find compounds that map to these features.

Receptor-Centric (Structure-Based) Virtual Screening: When the 3D structure of the target protein is available, receptor-centric methods can be employed. The most common technique is molecular docking. nih.govijpbs.com In this approach, every compound in a virtual library is computationally "docked" into the binding site of the target protein. researchgate.net The compounds are then scored and ranked based on their predicted binding affinity and how well they fit into the binding site. nih.gov This method is powerful for identifying novel scaffolds that are structurally distinct from known ligands but can still form favorable interactions with the target protein.

Both methodologies play a critical role in hit identification, allowing for the rapid and cost-effective prioritization of compounds for experimental testing from libraries containing millions of structures.

Table 5: Comparison of Virtual Screening Methodologies
MethodologyRequirementPrinciplePrimary Use Case
Ligand-Centric Structure of one or more active ligands.The "similar property principle": structurally similar molecules are likely to have similar biological activities.Finding analogues or new scaffolds when the target structure is unknown.
Receptor-Centric 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling).Predicting the binding pose and affinity of a ligand to a receptor based on steric and energetic complementarity. ijpbs.comresearchgate.netDiscovering novel and diverse chemotypes that can bind to a known target site.

Future Directions and Therapeutic Potential of 1 2,6 Dichlorobenzyl 1h Pyrazol 3 Amine in Preclinical Research

Exploration of Uninvestigated Biological Activities and Molecular Targets for the Compound

The broad therapeutic potential of pyrazole (B372694) derivatives, which includes anti-inflammatory, antimicrobial, and anticancer activities, provides a strong rationale for investigating similar properties in 1-(2,6-dichlorobenzyl)-1H-pyrazol-3-amine. nih.govglobalresearchonline.net A logical starting point for elucidating its biological profile would be to screen the compound against a panel of cancer cell lines and microbial strains.

A particularly promising area of investigation is its potential as a kinase inhibitor . This is supported by the fact that a structurally related compound, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs). nih.gov Given that the 2,6-dichlorobenzyl moiety is a key feature of many kinase inhibitors, it is plausible that this compound could also exhibit inhibitory activity against various kinases. A comprehensive kinase profiling study would be instrumental in identifying specific molecular targets.

Table 1: Potential Biological Activities and Molecular Targets for Investigation

Potential Biological Activity Potential Molecular Target(s) Rationale based on Structural Analogs and Scaffold
AnticancerCyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs), Mitogen-Activated Protein Kinases (MAPKs)The pyrazole scaffold is common in kinase inhibitors. The related compound AT7519 is a CDK inhibitor. nih.gov
Anti-inflammatoryCyclooxygenase (COX) enzymes, Pro-inflammatory cytokine pathwaysPyrazole derivatives are known to possess anti-inflammatory properties. nih.gov
AntimicrobialBacterial and fungal enzymes essential for survivalThe pyrazole nucleus is a core component of various antimicrobial agents. nih.govnih.gov
AntiviralViral enzymes such as proteases and polymerasesCertain pyrazole derivatives have demonstrated antiviral activity against various viruses. nih.gov

Strategies for Lead Optimization and Development of Next-Generation Derivatives

Should initial screenings reveal promising biological activity, this compound can serve as a valuable lead compound for optimization. Structure-activity relationship (SAR) studies would be crucial to enhance potency, selectivity, and pharmacokinetic properties.

Key strategies for lead optimization could include:

Modification of the pyrazole core: Substitution at other positions of the pyrazole ring can modulate the compound's activity and selectivity.

Alteration of the benzyl (B1604629) substituent: Modifications to the dichlorobenzyl group, such as changing the position or nature of the halogen atoms, or introducing other substituents, could significantly impact target binding.

Derivatization of the amine group: The 3-amino group provides a handle for the synthesis of a library of derivatives, such as amides, sulfonamides, and ureas, which could lead to improved pharmacological profiles.

Table 2: Proposed Modifications for Lead Optimization

Modification Site Proposed Changes Expected Outcome
Pyrazole RingIntroduction of small alkyl or aryl groups at the 4- or 5-position.Enhanced binding affinity and selectivity for the target protein.
Dichlorobenzyl GroupSubstitution with other halogens (F, Br), methoxy, or trifluoromethyl groups.Improved potency and modulation of pharmacokinetic properties.
3-Amino GroupAcylation to form amides, reaction with sulfonyl chlorides to form sulfonamides.Increased stability, altered solubility, and potential for new interactions with the target.

Integration with Advanced Drug Discovery Methodologies (e.g., High-Throughput Screening, Phenotypic Screening)

The amenability of the pyrazole scaffold to chemical modification makes this compound and its derivatives ideal candidates for advanced drug discovery methodologies.

High-Throughput Screening (HTS): A library of derivatives based on the this compound scaffold could be rapidly synthesized and screened against a wide range of biological targets using HTS. This approach would accelerate the identification of potent and selective compounds for various therapeutic areas.

Phenotypic Screening: Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, offers a powerful, target-agnostic approach to drug discovery. This compound could be included in phenotypic screens to identify novel biological activities that may not be predicted by its structure alone. This could uncover unexpected therapeutic applications for this class of compounds.

Potential as a Pharmacological Tool for Biological Pathway Elucidation and Chemical Probe Development

Beyond its direct therapeutic potential, this compound could be developed into a valuable pharmacological tool for basic research. If a specific and potent molecular target is identified, the compound could be utilized to probe the function of that target in various biological pathways.

Furthermore, with appropriate modifications, it could be converted into a chemical probe . This would involve the introduction of a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to enable the visualization and isolation of the target protein from complex biological samples. Such probes are invaluable for target validation and for elucidating the intricate molecular mechanisms underlying cellular processes. The development of a selective and potent probe from this scaffold would be a significant contribution to chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.